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Compound of Interest

Compound Name: LMP744 hydrochloride

Cat. No.: B1674972 Get Quote

For Research Use Only. Not for use in diagnostic procedures.

Introduction
LMP744 hydrochloride (also known as NSC 706744) is an indenoisoquinoline derivative that

functions as a potent inhibitor of topoisomerase I (TOP1).[1] By stabilizing the TOP1-DNA

cleavage complex, LMP744 prevents the re-ligation of single-strand DNA breaks, leading to the

formation of irreversible double-strand breaks during DNA replication.[1][2] This action induces

cell cycle arrest and apoptosis, making LMP744 a subject of interest for its potential

antineoplastic activity, particularly in tumor cells that overexpress TOP1.[1] These application

notes provide a comprehensive guide for the intravenous administration of LMP744
hydrochloride in a research setting, based on data from preclinical and Phase 1 clinical

studies.
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Property Value

Chemical Name

5H-(1,3)Dioxolo(5,6)indeno(1,2-c)isoquinoline-

5,12(6H)-dione, 6-(3-((2-

hydroxyethyl)amino)propyl)-2,3-dimethoxy-,

hydrochloride

Molecular Formula C₂₄H₂₅ClN₂O₇

Molecular Weight 488.92 g/mol (HCl salt)[3]

Mechanism of Action Topoisomerase I (TOP1) Inhibitor[1]

Pharmacokinetics (Human Data)
Pharmacokinetic parameters of LMP744 were evaluated in a Phase 1 clinical trial

(NCT03030417) in patients with advanced solid tumors and lymphomas.[4] The following table

summarizes the key pharmacokinetic parameters at the maximum tolerated dose (MTD).

Parameter Value (at 190 mg/m²/day) Reference

Mean Half-life (t½) 13.6 hours (range: 7.2–23.4 h) [4]

Clearance (CL) 0.2 L/hr

Volume of Distribution (Vd) 3.1 L

Area Under the Curve (AUC) 4824.3 mcg/mL*h

Toxicology and Safety (Human Data)
The maximum tolerated dose (MTD) of LMP744 administered intravenously daily for 5 days in

a 28-day cycle was determined to be 190 mg/m²/day.[4][5] Dose-limiting toxicities (DLTs) and

common adverse events are summarized below.
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Toxicity Profile

Maximum Tolerated Dose (MTD) 190 mg/m²/day[4][5]

Dose-Limiting Toxicities (DLTs)

Hypokalemia, anemia, weight loss.[4][5] At a

higher dose (260 mg/m²/day), elevated ALT,

AST, and GGT, as well as nausea, vomiting, and

dehydration were observed.

Most Frequent Adverse Events (≥ Grade 2)

Lymphopenia (39%), anemia (36%), fatigue

(22%). Nausea was also prevalent (17% at any

grade).[4]

Experimental Protocols
Protocol 1: Preparation and Intravenous Administration
of LMP744 Hydrochloride
This protocol is based on the administration schedule used in the Phase 1 clinical trial

NCT03030417.[3][6]

Materials:

LMP744 hydrochloride, sterile powder for injection

10 mM citric acid, 5% dextrose solution for reconstitution and dilution[7]

Sterile vials and syringes

Infusion bags (e.g., 0.9% Sodium Chloride or 5% Dextrose in Water)

Infusion pump and administration set

Appropriate personal protective equipment (PPE)

Procedure:

Reconstitution: Aseptically reconstitute the lyophilized LMP744 hydrochloride powder with

a suitable volume of 10 mM citric acid in 5% dextrose to achieve a desired stock
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concentration. The exact volume will depend on the vial size and desired concentration. Swirl

gently to dissolve. Do not shake.

Dilution: Calculate the required dose based on the subject's body surface area (mg/m²).

Withdraw the corresponding volume of the reconstituted LMP744 solution and further dilute it

in an infusion bag to a final volume suitable for a 1-hour infusion.

Administration:

Administer the diluted LMP744 solution intravenously over 60 minutes using an infusion

pump.[3][6]

The administration schedule used in clinical trials is once daily for 5 consecutive days,

followed by a 23-day rest period, constituting a 28-day cycle.[3][6]

Monitor the subject for any signs of adverse reactions during and after the infusion.

Protocol 2: Pharmacokinetic Analysis of LMP744 in
Plasma
This protocol outlines the sample collection and analysis for determining the pharmacokinetic

profile of LMP744.[4]

Materials:

Blood collection tubes with EDTA anticoagulant

Centrifuge

Cryovials for plasma storage

-70°C freezer

LC-MS/MS system

Procedure:

Blood Sampling:
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Collect whole blood samples in EDTA tubes at the following time points during the first

cycle of administration:

Day 1: Pre-infusion, at the end of the 1-hour infusion (EOI), and at 0.25, 0.5, 1, 2, 4, and

6 hours post-EOI.[4]

Days 2-5: Pre-infusion and at EOI.[4]

1 week (168 hours) after the first dose.[4]

Plasma Preparation:

Within 30 minutes of collection, centrifuge the blood samples (e.g., at 1,500 x g for 10

minutes at 4°C) to separate the plasma.

Carefully aspirate the plasma supernatant and transfer it to labeled cryovials.

Storage: Store the plasma samples at -70°C until analysis.[4]

Analysis:

Analyze the plasma concentrations of LMP744 using a validated liquid chromatography-

tandem mass spectrometry (LC-MS/MS) method.[4]

Use the resulting concentration-time data to perform pharmacokinetic modeling and

determine parameters such as half-life, clearance, and AUC.

Protocol 3: Pharmacodynamic Analysis of Target
Engagement in Tumor Biopsies
This protocol describes the assessment of LMP744's effect on its target and downstream DNA

damage markers in tumor tissue.[4]

Materials:

Biopsy collection tools

Formalin or other appropriate fixative, or flash-freezing supplies (liquid nitrogen)
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Paraffin embedding supplies

Microtome

Antibodies for immunohistochemistry (IHC) or immunofluorescence (IF):

Anti-TOP1

Anti-gamma-H2AX (γH2AX)

Anti-phosphorylated KAP1 (pKAP1)

Anti-RAD51

Anti-cleaved caspase-3 (cCasp3)

IHC/IF staining reagents and imaging system

Procedure:

Biopsy Collection:

Obtain tumor biopsies at baseline (pre-treatment) and on Day 2 of the first treatment cycle

(1-4 hours after LMP744 infusion).[6]

Tissue Processing:

Immediately fix the biopsy samples in 10% neutral buffered formalin for paraffin

embedding, or snap-freeze in liquid nitrogen for cryosectioning and protein extraction.

Immunohistochemistry/Immunofluorescence:

Perform IHC or IF staining on tissue sections for the following markers to assess

pharmacodynamic changes:

Target Engagement: TOP1 levels.

DNA Damage: γH2AX, a marker for DNA double-strand breaks.[2][8]
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DNA Damage Response: pKAP1 and RAD51, proteins involved in DNA repair

pathways.[4]

Apoptosis: Cleaved caspase-3, an indicator of programmed cell death.[4]

Analysis:

Quantify the staining intensity and the percentage of positive cells for each marker in the

pre- and post-treatment biopsies to evaluate the biological effects of LMP744.
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LMP744 Mechanism of Action
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Caption: Mechanism of action of LMP744 as a TOP1 inhibitor.
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Experimental Workflow for Clinical Investigation
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Caption: Workflow for clinical investigation of LMP744.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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